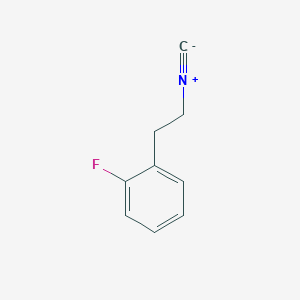

2-Fluorophenethylisocyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-(2-isocyanoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKNCHUYYFFYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374630 | |

| Record name | 2-Fluorophenethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-62-2 | |

| Record name | 1-Fluoro-2-(2-isocyanoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730964-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Fluorinated Isocyanides in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Properties of 2-Fluorophenethylisocyanide

The isocyanide functional group, with its unique electronic structure and reactivity, has emerged as a versatile building block in organic synthesis and medicinal chemistry.[1][2] Often regarded as a "Janus-faced" functional group for its ability to act as both a nucleophile and an electrophile, the isocyanide moiety is central to powerful multicomponent reactions such as the Ugi and Passerini reactions.[1] Its incorporation into molecular frameworks has led to the discovery of compounds with significant biological activities, including antibacterial, antifungal, and antitumoral properties.[3][4]

The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic profiles. This guide focuses on this compound, a compound that marries the synthetic utility of the isocyanide with the pharmacological benefits of fluorination. While not extensively documented in the literature, its synthesis is highly plausible through established methodologies, and its properties can be reliably inferred from closely related analogues.

This document provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It details proposed synthetic routes from readily available precursors, explores the expected physicochemical and spectroscopic properties, and discusses the potential applications of this promising, yet underexplored, molecule.

Part 1: Synthesis of this compound

The synthesis of this compound is predicated on the conversion of its corresponding primary amine, 2-fluorophenethylamine. This precursor is commercially available, providing a convenient entry point for synthesis.[5][6] Two primary, robust, and well-documented methods are proposed for the transformation of the amine to the target isocyanide: the Hofmann Isocyanide Synthesis and the two-step Formamide Dehydration method.

Synthetic Precursor: 2-Fluorophenethylamine

The starting material, 2-(2-fluorophenyl)ethanamine (also known as 2-fluorophenethylamine), is a clear liquid with a boiling point of 64 °C at 0.6 mmHg.[7] It is accessible through various synthetic routes, including the reduction of 2-fluorophenylacetonitrile or the reductive amination of 2-fluorobenzaldehyde.[7][8]

Method A: The Hofmann Isocyanide Synthesis (Carbylamine Reaction)

The Hofmann isocyanide synthesis, or carbylamine reaction, is a classic one-pot method for preparing isocyanides directly from primary amines.[9][10] The reaction involves treating the amine with chloroform (CHCl₃) in the presence of a strong base, such as potassium hydroxide (KOH).[11] The mechanism proceeds through the intermediacy of dichlorocarbene (:CCl₂), which is generated in situ.[9]

Modern modifications of this reaction, particularly the use of a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride, have significantly improved yields and made the protocol more reliable for a range of substrates.[12][13]

Reaction Scheme:

Caption: Hofmann Isocyanide Synthesis of the target compound.

Experimental Protocol (Proposed):

-

Reaction Setup: To a stirred, biphasic solution of 50% aqueous sodium hydroxide and dichloromethane, add 2-fluorophenethylamine (1.0 eq) and a catalytic amount of benzyltriethylammonium chloride (0.01-0.05 eq).

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add chloroform (1.1 eq) dropwise, ensuring the temperature remains below 20 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: Upon completion, dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography on silica gel.

Causality and Trustworthiness: This method is advantageous due to its one-pot nature. The phase-transfer catalyst is crucial as it facilitates the transport of the hydroxide ion into the organic phase to deprotonate the chloroform, thereby efficiently generating the dichlorocarbene intermediate where it can react with the amine.[12][13] The foul odor of the isocyanide product serves as a qualitative indicator of its formation.[11]

Method B: Dehydration of N-Formamide Intermediate

This two-step approach is often considered more versatile and generally provides higher yields than the Hofmann method.[12] It involves the initial formation of N-(2-fluorophenethyl)formamide, followed by dehydration using a suitable reagent.

Step 1: Formamide Formation

The primary amine is treated with an excess of ethyl formate or a mixture of formic acid and acetic anhydride to yield the corresponding N-formamide.

Step 2: Dehydration to Isocyanide

The purified N-formamide is then dehydrated. Common dehydrating agents include phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl), or diphosgene/triphosgene in the presence of a base like triethylamine or pyridine.[14][15] The use of POCl₃ with a base is a widely adopted and effective protocol.[15]

Caption: Two-step synthesis via formamide dehydration.

Experimental Protocol (Proposed):

-

Formamide Synthesis: Reflux 2-fluorophenethylamine (1.0 eq) in an excess of ethyl formate for 12-18 hours. Remove the excess ethyl formate under reduced pressure to yield the crude N-(2-fluorophenethyl)formamide, which can be purified by distillation or used directly.

-

Dehydration Reaction Setup: Dissolve the N-formamide (1.0 eq) and triethylamine (2.5 eq) in dry dichloromethane under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.

-

Workup and Purification: Quench the reaction by slowly pouring it into ice-cold saturated sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting isocyanide by vacuum distillation.

Causality and Trustworthiness: This method separates the C-N bond formation (formylation) from the isocyanide formation (dehydration), allowing for purification of the intermediate and often leading to a cleaner final product. The mechanism of dehydration with POCl₃ involves the activation of the formamide oxygen, followed by base-mediated elimination to form the isocyanide.[16][17]

Part 2: Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

The properties of the unfluorinated analogue, phenethyl isocyanide (C₉H₉N, MW: 131.18), and the related phenethyl isocyanate (C₉H₉NO, MW: 147.17) provide a baseline for estimation.[19] The introduction of a fluorine atom will increase the molecular weight and is expected to slightly alter the boiling point and density.

| Property | Predicted Value for this compound | Basis for Prediction / Comments |

| Molecular Formula | C₉H₈FN | - |

| Molecular Weight | 149.17 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Typical for many aryl isocyanides. |

| Odor | Strong, foul, pungent | A characteristic and defining feature of isocyanides.[2][11] |

| Boiling Point | ~215-225 °C (at 760 mmHg) | Slightly higher than phenethyl isocyanate (210 °C) due to increased molecular weight and polarity.[20] |

| Density | ~1.07-1.09 g/mL at 25 °C | Slightly higher than phenethyl isocyanate (1.063 g/mL).[20] |

| Stability | Moisture sensitive; polymerizes over time | Isocyanides can be unstable, particularly in the presence of acid or moisture.[2] Should be stored under an inert atmosphere. |

Spectroscopic Characterization

Spectroscopy is essential for confirming the identity and purity of the synthesized product.

-

Infrared (IR) Spectroscopy: The most definitive spectroscopic feature of an isocyanide is a strong, sharp absorption band corresponding to the N≡C stretch. This peak is expected to appear in the range of 2150–2120 cm⁻¹ .[18] The presence of the aromatic ring will also give characteristic C-H and C=C stretching bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons (likely complex multiplets in the 7.0-7.4 ppm region) and the two aliphatic methylene (-CH₂-) groups. The methylene group adjacent to the isocyanide will be deshielded compared to the one adjacent to the aromatic ring.

-

¹³C NMR: The isocyanide carbon itself is expected to have a chemical shift in the range of 155-170 ppm. The fluorine-carbon coupling will be observable for the aromatic carbons.

-

¹⁹F NMR: A singlet is expected for the fluorine atom attached to the aromatic ring.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 149.17.

Part 3: Applications in Research and Drug Development

While specific applications for this compound have not been reported, its structure suggests significant potential, particularly in medicinal chemistry and materials science.

Multicomponent Reactions (MCRs)

Isocyanides are premier substrates for MCRs, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. This compound could be employed in:

-

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. This is a powerful tool for generating diverse libraries of peptidomimetics for drug screening.[1]

-

Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form α-acyloxy carboxamides.

The 2-fluorophenethyl moiety would be incorporated into the final product, providing a fluorinated scaffold for further biological evaluation.

Bioorthogonal Chemistry and Labeling

The unique reactivity of isocyanides makes them suitable for bioorthogonal chemistry, where chemical reactions can be performed in living systems without interfering with native biological processes. They can be used to label biomolecules for imaging or diagnostic purposes.[1]

Coordination Chemistry and Materials Science

Isocyanides are excellent ligands for transition metals, forming stable organometallic complexes.[3][21] The electronic properties of these complexes can be tuned by modifying the isocyanide ligand. The electron-withdrawing nature of the fluorine atom in this compound could modulate the photophysical or catalytic properties of such complexes, making them candidates for use in OLEDs, sensors, or catalysis.[22]

Conclusion

This compound stands as a synthetically accessible and highly promising, albeit underexplored, chemical entity. Established synthetic protocols, such as the phase-transfer catalyzed Hofmann reaction or the dehydration of the corresponding formamide, provide reliable pathways to its production. Its predicted properties, based on sound chemical principles and analogous structures, mark it as a classic isocyanide with characteristic spectroscopic signatures and reactivity. The true potential of this molecule lies in its application as a fluorinated building block in medicinal chemistry and materials science, offering a straightforward route to novel and diverse chemical structures with potentially enhanced biological or physical properties. This guide serves as a foundational resource to encourage and facilitate further investigation into this valuable compound.

References

-

Chemistry World. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry. [Link][12]

-

Collegedunia. Carbylamine Reaction: Hofmann's Isocyanide Test, Mechanism & Examples. [Link][11]

-

National Center for Biotechnology Information. Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - PMC. [Link][1]

-

ACS Publications. Medicinal Chemistry of Isocyanides | Chemical Reviews. [Link][3]

-

Royal Society of Chemistry. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F. [Link][14]

-

Chemistry Stack Exchange. Conversion of formamide to isocyanide. [Link][16]

-

ResearchGate. Idealized dehydration of a formamide yields its respective isocyanide... [Link][23]

-

ResearchGate. (PDF) Medicinal Chemistry of Isocyanides. [Link][24]

-

ResearchGate. Mechanism for the dehydration of formamides to isocyanides. [Link][17]

-

Wiley Online Library. Hofmann Isonitrile Synthesis. [Link][10]

-

ResearchGate. Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. [Link][15]

-

Organic Syntheses. PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. [Link][13]

-

OSTI.GOV. Sterically-Encumbered Aryl Isocyanides Extend Excited-State Lifetimes and Improve Photocatalytic Performance of Three-Coordinate. [Link]

-

National Center for Biotechnology Information. Phenethyl isocyanate | C9H9NO | CID 160602 - PubChem. [Link][25]

-

ChemRxiv. Isocyanide Chemistry Enabled by Continuous Flow Technology. [Link][2]

-

Georganics. Phenylethyl isocyanide - High purity | EN. [Link][19]

-

Chemdad. 2-FLUOROPHENETHYLAMINE Three Chongqing Chemdad Co. ,Ltd. [Link][7]

-

Royal Society of Chemistry. The Diverse Functions of Isocyanides in Phosphorescent Metal Complexes. [Link][22]

-

ACS Publications. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene | Organic Letters. [Link][26]

-

ACS Publications. Steric and Electronic Influence of Aryl Isocyanides on the Properties of Iridium(III) Cyclometalates | Inorganic Chemistry. [Link][21]

-

YouTube. Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. [Link][8]

-

National Center for Biotechnology Information. 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357 - PubChem. [Link][6]

Sources

- 1. Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Medicinal Chemistry of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 2-Fluorophenethylamine (EVT-314771) | 52721-69-4 [evitachem.com]

- 6. 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-FLUOROPHENETHYLAMINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. youtube.com [youtube.com]

- 9. Carbylamine reaction - Wikipedia [en.wikipedia.org]

- 10. Hofmann Isonitrile Synthesis [drugfuture.com]

- 11. collegedunia.com [collegedunia.com]

- 12. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00338E [pubs.rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. researchgate.net [researchgate.net]

- 18. Isocyanide - Wikipedia [en.wikipedia.org]

- 19. Phenylethyl isocyanide - High purity | EN [georganics.sk]

- 20. Phenethyl isocyanate | 1943-82-4 [chemicalbook.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Phenethyl isocyanate | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 2-Fluorophenethylisocyanide by NMR and IR Analysis

Abstract

This technical guide provides a comprehensive framework for the synthesis and definitive spectroscopic characterization of 2-fluorophenethylisocyanide. Intended for researchers in synthetic chemistry and drug development, this document details the causal logic behind experimental design, from synthesis via formamide dehydration to in-depth structural elucidation using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-tested protocols and a thorough analysis of the expected spectral data, with a particular focus on the influence of the fluorine substituent on NMR spectra, including ¹H, ¹³C, and ¹⁹F analyses. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Isocyanides

Isocyanides, or isonitriles, are a unique class of organic compounds characterized by the –N⁺≡C⁻ functional group. Their distinct electronic properties, including a divalent carbon atom and linear geometry, make them valuable synthons in multicomponent reactions like the Ugi and Passerini reactions, which are cornerstones of combinatorial chemistry and drug discovery.[1] The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.[2] Consequently, this compound represents a molecule of significant interest, combining the versatile reactivity of the isocyanide group with the advantageous physicochemical properties imparted by the fluorine atom.

Accurate structural confirmation is paramount following synthesis. This guide focuses on the application of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy as primary analytical tools for the unambiguous characterization of this target molecule.

Synthetic Pathway: From Amine to Isocyanide

The most reliable and common method for synthesizing alkyl and aryl isocyanides is the two-step process involving the formylation of a primary amine followed by the dehydration of the resulting formamide.[3] This approach avoids the use of highly toxic reagents and is broadly applicable. The chosen pathway for this compound begins with the commercially available 2-fluorophenethylamine.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of N-(2-Fluorophenethyl)formamide

-

Rationale: This step converts the primary amine into a stable formamide precursor. Ethyl formate serves as a convenient and effective formylating agent. The reaction is typically driven to completion by refluxing, with the ethanol byproduct being removed during workup.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-fluorophenethylamine (1.0 eq).

-

Add an excess of ethyl formate (approx. 3.0-4.0 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess ethyl formate and ethanol byproduct under reduced pressure using a rotary evaporator.

-

The resulting crude N-(2-fluorophenethyl)formamide is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

-

Experimental Protocol: Dehydration to this compound

-

Rationale: Phosphorus oxychloride (POCl₃) is a powerful and widely used dehydrating agent for converting formamides to isocyanides.[3][4] A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize the HCl generated during the reaction, preventing side reactions and protonation of the product. The reaction is performed at low temperature to control its exothermic nature.

-

Procedure:

-

Dissolve N-(2-fluorophenethyl)formamide (1.0 eq) and a tertiary amine base (e.g., triethylamine, 2.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the stirred solution to 0°C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring the mixture into ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography on silica gel (use with caution as some isocyanides can be unstable on silica). Note: Isocyanides are known for their potent and disagreeable odors; all manipulations should be performed in a well-ventilated fume hood.[1]

-

Spectroscopic Characterization

The following sections detail the expected spectral data that will serve to confirm the identity and purity of the synthesized this compound.

Caption: Structure of this compound with atom labeling.

Infrared (IR) Spectroscopy

The most diagnostic feature in the IR spectrum of an isocyanide is the stretching vibration of the N⁺≡C⁻ group. This absorption is typically strong, sharp, and appears in a relatively uncongested region of the spectrum.

-

Key Diagnostic Peak: The isocyanide C≡N stretch appears in the range of 2165–2110 cm⁻¹.[1][5] For this compound, this peak is expected to be a prominent feature, confirming the presence of the functional group.

-

Other Expected Absorptions: Other vibrations, while less diagnostic, should be consistent with the overall structure.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch (Isocyanide) | 2150 - 2130 | Strong, Sharp |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic, CH₂) | 2950 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Weak |

| C-F Stretch | 1250 - 1150 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. The presence of the ¹⁹F nucleus offers an additional, highly sensitive probe for confirming the structure.[6]

The proton NMR will show signals for both the aromatic and the aliphatic ethyl portions of the molecule.

-

Aliphatic Region: The two methylene groups (-CH₂-CH₂-) will appear as two distinct triplets, assuming free rotation.

-

The Cα-H₂ protons (adjacent to the aromatic ring) will be coupled to the Cβ-H₂ protons.

-

The Cβ-H₂ protons (adjacent to the isocyanide group) will be coupled to the Cα-H₂ protons.

-

-

Aromatic Region: The four aromatic protons will present a complex multiplet pattern. The ortho-fluorine substituent breaks the symmetry, and all four protons (H3, H4, H5, H6) are chemically non-equivalent. Furthermore, they will exhibit coupling to the ¹⁹F nucleus (JHF) in addition to standard proton-proton (JHH) coupling.

The proton-decoupled ¹³C NMR spectrum is critical for identifying all carbon environments. The key feature is the coupling between carbon and fluorine (JCF), which can be observed over multiple bonds and is highly diagnostic.[7]

-

Isocyanide Carbon: The isocyanide carbon (N≡C ) is typically deshielded and appears in the range of 155-170 ppm.[8]

-

Aromatic Carbons: Six distinct signals are expected.

-

The carbon directly bonded to fluorine (C2 ) will show a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet.

-

Other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine (ⁿJCF), resulting in doublets or more complex multiplets.[9]

-

-

Aliphatic Carbons: Two signals corresponding to Cα and Cβ are expected. Cα may show a small four-bond coupling to fluorine (⁴JCF).

Due to its 100% natural abundance and high sensitivity, ¹⁹F NMR is an invaluable tool for analyzing fluorinated compounds.[10]

-

A single resonance is expected for the fluorine atom on the aromatic ring.

-

This signal will be split into a multiplet due to coupling with the adjacent aromatic protons, primarily the ortho-proton (H3) and the meta-proton (H4).

Summary of Expected NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in CDCl₃.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | δ (ppm) | Multiplicity | J (Hz) | Notes |

|---|---|---|---|---|

| H3, H4, H5, H6 | 7.35 - 7.00 | m | - | Complex multiplet due to H-H and H-F coupling. |

| Cβ-H₂ | 3.65 - 3.55 | t | JHH ≈ 7.0 | Adjacent to the electron-withdrawing isocyanide group. |

| Cα-H₂ | 3.10 - 3.00 | t | JHH ≈ 7.0 | Adjacent to the aromatic ring. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment | δ (ppm) | Multiplicity | J (Hz) | Notes |

|---|---|---|---|---|

| N≡C | ~160 | t (low res) | ⁵JCH small | Isocyanide carbon. May show triplet from ¹⁴N coupling.[1] |

| C2 | ~161 | d | ¹JCF ≈ 245 | Carbon directly attached to fluorine. |

| C1 | ~127 | d | ²JCF ≈ 15 | Ipso-carbon to the ethyl group. |

| C6 | ~131 | d | ³JCF ≈ 8 | Aromatic CH. |

| C4 | ~129 | d | ³JCF ≈ 8 | Aromatic CH. |

| C5 | ~124 | d | ⁴JCF ≈ 3 | Aromatic CH. |

| C3 | ~115 | d | ²JCF ≈ 21 | Aromatic CH ortho to fluorine. |

| Cβ | ~45 | s | - | Aliphatic carbon adjacent to N≡C. |

| Cα | ~32 | d | ⁴JCF ≈ 3 | Aliphatic carbon adjacent to the ring. |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Assignment | δ (ppm) | Multiplicity | J (Hz) | Notes |

|---|

| Ar-F | -115 to -125 | m | JHF | Coupling to aromatic protons (H3, H4). |

Conclusion

The structural characterization of this compound is definitively achieved through a combination of IR and multinuclear NMR spectroscopy. The IR spectrum provides clear evidence of the isocyanide functional group via its strong and characteristic –N⁺≡C⁻ stretch around 2140 cm⁻¹. The NMR data provides a detailed map of the molecular structure. The ¹H NMR confirms the presence and connectivity of the phenethyl backbone, while the ¹³C NMR, with its diagnostic C-F coupling patterns, confirms the substitution pattern on the aromatic ring. Finally, ¹⁹F NMR serves as an unambiguous confirmation of the fluorine atom's presence and electronic environment. Together, these techniques provide a self-validating system of analysis, ensuring the structural integrity of the target compound for its use in further research and development.

References

-

Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]

-

Daniele, S., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Biology. Retrieved from [Link]

-

Wikipedia. (n.d.). Transition metal isocyanide complexes. Retrieved from [Link]

-

Pirrung, M. C., et al. (2018). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions with POCl3 under solvent free conditions. ResearchGate. Retrieved from [Link]

-

AIP Publishing. (1951). Infrared Spectrum of Methyl Isocyanide. The Journal of Chemical Physics. Retrieved from [Link]

-

Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules. Retrieved from [Link]

-

Ugi, I., et al. (1965). Cyclohexyl Isocyanide. Organic Syntheses. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FT‐IR) spectrum of iCN. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isonitrile synthesis by dehydration. Retrieved from [Link]

-

Chaykovsky, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]

-

Begue, J. P., & Bonnet-Delpon, D. (2008). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]

-

McNeill, J. (2020). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. University of Florida Digital Collections. Retrieved from [Link]

-

Stephany, R. W., et al. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Fluorophenyl)ethylamine. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

Sources

- 1. Isocyanide - Wikipedia [en.wikipedia.org]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]

- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 10. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]

Unveiling the Spectroscopic Signature of 2-Fluorophenethylisocyanide: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-fluorophenethylisocyanide. In the absence of direct experimental spectra in the public domain, this document serves as an in-depth predictive guide for researchers, scientists, and drug development professionals. By dissecting the molecule's structural components and drawing upon established principles of spectroscopy and data from analogous compounds, we will construct a comprehensive spectroscopic profile, encompassing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This approach not only predicts the spectral characteristics but also explains the underlying chemical principles, offering a robust framework for spectral interpretation and compound verification.

Molecular Structure and Predicted Spectroscopic Behavior

This compound is a bifunctional molecule featuring a 2-fluorophenyl group, an ethyl linker, and a terminal isocyanide functional group. Each of these components will give rise to distinct signals in their respective spectroscopic analyses. The presence of the electronegative fluorine atom and the unique electronic nature of the isocyanide group are expected to be key determinants of the molecule's spectral signature.

Structure:

molecular structure and conformation of 2-fluorophenethylisocyanide

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Fluorophenethylisocyanide

Abstract

This technical guide provides a comprehensive analysis of the anticipated molecular structure and conformational landscape of this compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds, theoretical principles, and established spectroscopic and computational methodologies to build a robust predictive model. We will explore the likely synthetic pathway, key structural parameters, and the conformational isomerism governed by the flexible ethylisocyanide side chain and the influence of the ortho-fluoro substituent. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stereoelectronic properties of novel fluorinated organic molecules.

Introduction

This compound is a fascinating, yet currently understudied, molecule that combines the bioactive phenethylamine scaffold with the versatile isocyanide functional group. The introduction of a fluorine atom at the ortho position of the phenyl ring is expected to significantly modulate the molecule's electronic properties, conformational preferences, and potential intermolecular interactions. Understanding these fundamental characteristics is paramount for any future application, from materials science to medicinal chemistry.

Phenethylamines are known to adopt specific three-dimensional structures that are crucial for their biological activity.[1][2][3] The flexible ethyl side chain allows for the existence of multiple conformers, with a general preference for a gauche (folded) arrangement where the terminal functional group interacts with the aromatic ring.[1][3][4] The isocyanide group, with its unique electronic structure and linear geometry, adds another layer of complexity and functionality.[5][6][7]

This guide will provide a projected, in-depth analysis of this compound, outlining a combined experimental and computational workflow to elucidate its definitive structure and conformational dynamics.

Proposed Synthesis and Spectroscopic Characterization

A logical and efficient synthesis of this compound would proceed from the commercially available 2-fluorophenethylamine. The conversion of a primary amine to an isocyanide is a well-established transformation in organic chemistry.

Synthetic Protocol: Dehydration of N-formamide

A common and effective method for the synthesis of isocyanides is the dehydration of the corresponding N-formamide.[8]

Step 1: Formation of N-(2-fluorophenethyl)formamide

2-fluorophenethylamine is reacted with an excess of ethyl formate, typically under reflux, to yield the N-formamide intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Dehydration to this compound

The purified N-(2-fluorophenethyl)formamide is then subjected to dehydration using a variety of reagents. A common and effective method involves the use of phosphorus oxychloride (POCl₃) or triphenylphosphine (PPh₃) in the presence of a base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

Experimental Workflow: Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization

The successful synthesis of this compound would be confirmed by a suite of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanide (N≡C) stretching vibration is expected in the range of 2110-2165 cm⁻¹.[5][6][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The isocyanide carbon typically appears in the range of 155-170 ppm.[10]

-

¹H NMR: The proton spectrum will show characteristic signals for the ethyl chain and the aromatic protons, with coupling patterns influenced by the ortho-fluoro substituent.

-

¹⁹F NMR: A singlet or multiplet corresponding to the fluorine atom on the aromatic ring.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₉H₈FN would be observed.

Predicted Molecular Structure and Conformation

The three-dimensional structure of this compound is dictated by the rotational degrees of freedom of the ethylisocyanide side chain relative to the phenyl ring.

Key Structural Parameters

Based on data from analogous molecules, the following structural parameters can be predicted:

| Parameter | Predicted Value | Justification/Reference |

| C-N (isocyanide) | ~1.16 Å | Based on methyl isocyanide.[5] |

| C-N-C angle | ~180° | Isocyanide groups are typically linear.[5][6] |

| C-F bond length | ~1.35 Å | Typical for fluorinated benzene rings.[11] |

| C-C (ethyl) | ~1.54 Å | Standard sp³-sp³ C-C bond length. |

| C-C (aromatic) | 1.39-1.40 Å | Benzene ring C-C bond lengths.[11] |

Conformational Isomerism

The primary conformational flexibility arises from the rotation around the Cα-Cβ and Cβ-phenyl bonds. Studies on phenethylamine and its derivatives have shown that the two main conformers are the gauche (folded) and anti (extended) forms.[1][3][4]

-

Gauche Conformer: In this conformation, the ethylisocyanide side chain is folded back towards the phenyl ring. This arrangement is often stabilized by a weak non-covalent interaction between the terminal functional group and the π-system of the aromatic ring. For 2-phenylethylamine, this N-H···π interaction is a key stabilizing factor.[3]

-

Anti Conformer: Here, the side chain is extended away from the phenyl ring, resulting in a more linear arrangement.

Computational studies on phenethylamine have consistently shown that the gauche conformers are lower in energy than the anti conformers.[1][4]

Logical Diagram: Conformational Isomers of this compound

Caption: The two primary predicted conformers of this compound.

Influence of the Ortho-Fluoro Substituent

The presence of the highly electronegative fluorine atom at the ortho position is expected to have several effects:

-

Inductive Effect: The fluorine atom will withdraw electron density from the benzene ring through the sigma bond, potentially influencing the strength of the N≡C···π interaction in the gauche conformer.[12]

-

Steric Effects: The fluorine atom is relatively small, so significant steric hindrance with the ethylisocyanide side chain is not anticipated to be a dominant factor in destabilizing the gauche conformer.

-

Dipole-Dipole Interactions: The C-F bond possesses a significant dipole moment, which could influence the overall molecular dipole and the relative energies of the conformers.

Proposed Experimental and Computational Workflow for Structural Elucidation

A definitive understanding of the molecular structure and conformational preferences of this compound requires a synergistic approach combining high-resolution spectroscopy and quantum chemical calculations.

High-Resolution Rotational Spectroscopy

Molecular beam Fourier transform microwave (MB-FTMW) spectroscopy is a powerful technique for the unambiguous determination of molecular structures in the gas phase.[3][4]

Methodology:

-

A dilute sample of this compound is seeded in an inert carrier gas (e.g., neon or argon) and expanded into a high vacuum chamber, cooling the molecules to rotational temperatures of a few Kelvin.

-

The cooled molecules are irradiated with short microwave pulses, and the resulting free induction decay is recorded and Fourier transformed to obtain the rotational spectrum.

-

The rotational constants (A, B, and C) are determined from the spectrum for each observed conformer.

-

Isotopic substitution studies (e.g., with ¹³C and ¹⁵N) can be performed to precisely determine the atomic coordinates of the heavy atoms.

Computational Chemistry

Quantum chemical calculations are indispensable for predicting the structures and relative energies of the conformers and for aiding in the interpretation of experimental spectra.

Methodology:

-

Conformational Search: A systematic search of the conformational space is performed using molecular mechanics or semi-empirical methods to identify all possible low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)). The relative energies of the conformers are then calculated.

-

Calculation of Spectroscopic Parameters: Rotational constants, dipole moments, and nuclear quadrupole coupling constants (for ¹⁴N) are calculated for each optimized conformer.

The calculated rotational constants are then compared with the experimental values from MB-FTMW spectroscopy to definitively assign the observed spectra to specific conformers.

Conclusion

While direct experimental data on this compound is not yet available, a comprehensive understanding of its molecular structure and conformational behavior can be confidently predicted based on established chemical principles and data from analogous molecules. The molecule is expected to exist as a mixture of gauche and anti conformers, with the gauche form likely being the most stable due to a favorable interaction between the isocyanide group and the aromatic ring. The ortho-fluoro substituent will subtly modulate the electronic and steric properties. The proposed synergistic approach of high-resolution rotational spectroscopy and quantum chemical calculations provides a clear roadmap for the definitive elucidation of the structure and dynamics of this promising molecule.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isocyanide - Wikipedia [en.wikipedia.org]

- 6. NEET UG : Isocyanide, chemistry by unacademy [unacademy.com]

- 7. Isocyanide: Structure, Properties, Uses & Key Concepts Explained [vedantu.com]

- 8. Isonitrile synthesis by dehydration [organic-chemistry.org]

- 9. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]

- 10. baranlab.org [baranlab.org]

- 11. researchgate.net [researchgate.net]

- 12. Khan Academy [khanacademy.org]

CAS number and chemical properties of 2-fluorophenethylisocyanide

An In-Depth Technical Guide to 2-Fluorophenethylisocyanide: Synthesis, Properties, and Potential Applications

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and improved pharmacokinetic profiles.[1][2] The isocyanide functional group, with its unique electronic and steric properties, serves as a versatile building block in multicomponent reactions and as a ligand in coordination chemistry. This compound represents a confluence of these two valuable chemical motifs. This guide provides a comprehensive overview for researchers and drug development professionals, detailing a proposed synthesis, predicted chemical properties, and potential applications of this intriguing molecule.

Precursor Analysis: 2-(2-Fluorophenyl)ethylamine

The logical and readily available starting material for the synthesis of this compound is 2-(2-fluorophenyl)ethylamine. A thorough understanding of the precursor is essential for a successful synthesis.

Chemical and Physical Properties of 2-(2-Fluorophenyl)ethylamine

| Property | Value | Source |

| CAS Number | 52721-69-4 | [3] |

| Molecular Formula | C₈H₁₀FN | [3] |

| Molecular Weight | 139.17 g/mol | [3] |

| Appearance | Liquid | |

| Boiling Point | 64 °C at 0.6 mmHg | |

| Density | 1.066 g/mL at 25 °C | |

| Refractive Index | n20/D 1.51 | |

| SMILES | NCCc1ccccc1F | |

| InChI Key | RIKUOLJPJNVTEP-UHFFFAOYSA-N |

Safety and Handling of 2-(2-Fluorophenyl)ethylamine

2-(2-Fluorophenyl)ethylamine is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.[4]

Proposed Synthesis of this compound

The synthesis of isocyanides from primary amines can be achieved through several methods. A common and effective laboratory-scale method is the two-step procedure involving the formylation of the primary amine followed by dehydration of the resulting formamide. This approach avoids the use of highly toxic reagents like phosgene or its derivatives, which are sometimes used in isocyanate synthesis.[5]

Step 1: Synthesis of N-(2-(2-fluorophenyl)ethyl)formamide

In this step, the primary amine, 2-(2-fluorophenyl)ethylamine, is acylated using formic acid or a mixed anhydride of formic and acetic acid to yield the corresponding formamide.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-fluorophenyl)ethylamine (1.0 eq).

-

Add an excess of ethyl formate (3.0 eq) to the flask.

-

Heat the reaction mixture to reflux and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethyl formate under reduced pressure using a rotary evaporator.

-

The resulting crude N-(2-(2-fluorophenyl)ethyl)formamide can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Dehydration to this compound

The formamide intermediate is then dehydrated to yield the target isocyanide. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃) in the presence of a base like pyridine or triethylamine.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-(2-(2-fluorophenyl)ethyl)formamide (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃) (1.2 eq) to the stirred solution.

-

After the addition of the dehydrating agent, slowly add a hindered base like triethylamine (2.5 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizing the Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Predicted Chemical Properties of this compound

The following properties are predicted based on the structure of this compound and the known properties of similar isocyanides and fluorinated aromatic compounds.

| Property | Predicted Value/Characteristic | Justification |

| Molecular Formula | C₉H₈FN | Based on the proposed structure. |

| Molecular Weight | 149.17 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Typical for small molecule isocyanides. |

| Odor | Pungent, unpleasant | A characteristic feature of isocyanides. |

| Boiling Point | Higher than the precursor amine due to increased molecular weight. | General trend in homologous series. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethers). Insoluble in water. | Isocyanides are generally nonpolar. |

| Stability | Sensitive to acid-catalyzed hydrolysis to the corresponding formamide. Thermally stable to a moderate degree. | Known reactivity of the isocyanide functional group. |

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the isocyanide group, making it a valuable synthon in organic chemistry.

Multicomponent Reactions

Isocyanides are renowned for their utility in multicomponent reactions such as the Passerini and Ugi reactions. These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials, which is highly advantageous in the construction of compound libraries for drug screening.

Visualizing the Ugi Reaction

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis of 2-Fluorophenethylisocyanide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocyanides, or isonitriles, are a unique class of organic compounds characterized by the C≡N-R functional group. Their distinct electronic structure, featuring a formally divalent carbon, endows them with ambiphilic reactivity, making them powerful building blocks in organic synthesis.[1] They are particularly valuable in multicomponent reactions, such as the Ugi and Passerini reactions, which enable the rapid construction of complex molecular scaffolds from simple precursors.[2] This guide provides an in-depth technical overview of the primary synthetic methodologies for preparing 2-fluorophenethylisocyanide, a fluorinated aromatic isocyanide of potential interest in medicinal chemistry and materials science. We will explore the two most reliable and widely employed routes: the dehydration of N-(2-fluorophenethyl)formamide and the Hofmann Carbylamine reaction of 2-fluorophenethylamine. This document is structured to provide not only procedural details but also the underlying mechanistic principles and practical insights to guide experimental design and execution.

Strategic Overview: Pathways to the Isocyanide

The synthesis of an isocyanide primarily involves the formation of the isocyano group (-N≡C) from a suitable nitrogen-containing precursor. For this compound, the logical starting points are either the corresponding primary amine, 2-fluorophenethylamine, or its N-formyl derivative, N-(2-fluorophenethyl)formamide. The choice between these pathways often depends on reagent availability, scalability, functional group tolerance, and safety considerations.

Below is a high-level workflow illustrating the two primary synthetic strategies discussed in this guide.

Caption: High-level overview of the two main synthetic routes to this compound.

Route 1: Dehydration of N-(2-fluorophenethyl)formamide

The dehydration of N-substituted formamides is arguably the most common and versatile method for isocyanide synthesis.[2] This approach offers high yields and cleaner reactions compared to the carbylamine method. The core of this strategy lies in the selection of an effective dehydrating agent to remove the formyl oxygen and hydrogen atoms as water.

The necessary precursor, N-(2-fluorophenethyl)formamide, is readily prepared by the formylation of 2-fluorophenethylamine.

Precursor: Synthesis of N-(2-fluorophenethyl)formamide

Principle: This is a standard acylation reaction where the primary amine acts as a nucleophile, attacking a formylating agent like ethyl formate or a mixed anhydride of formic acid. The reaction is typically straightforward and high-yielding.

Experimental Protocol (Exemplary):

-

To a round-bottom flask charged with 2-fluorophenethylamine (1.0 eq), add ethyl formate (3.0 eq).

-

Heat the mixture to reflux (approx. 55-60°C) and maintain for 12-18 hours, monitoring the consumption of the starting amine by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethyl formate and ethanol byproduct under reduced pressure using a rotary evaporator.

-

The resulting crude N-(2-fluorophenethyl)formamide is often of sufficient purity for the subsequent dehydration step. If necessary, purification can be achieved by column chromatography on silica gel.

Dehydration Methodologies

The choice of dehydrating agent is critical and dictates the reaction conditions. Below are several field-proven systems.

This method is valued for its mild reaction conditions and use of readily available, low-cost reagents.[1][3] It avoids the use of highly toxic or moisture-sensitive compounds.

Mechanism: The reaction proceeds through a phosphonium intermediate. Triphenylphosphine and iodine react to form an initial adduct, which then activates the formamide oxygen. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), facilitates the final α-elimination to yield the isocyanide, triphenylphosphine oxide, and ammonium salts.[1]

Caption: Simplified workflow for formamide dehydration using PPh₃/I₂.

Experimental Protocol (Adapted from Wang et al.[3]):

-

In a dry, inert atmosphere (N₂ or Ar), dissolve N-(2-fluorophenethyl)formamide (1.0 eq) in anhydrous dichloromethane (DCM).

-

To this solution, add triphenylphosphine (1.5 eq) and iodine (1.2 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add triethylamine (3.0 eq) dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Phosgene (COCl₂) and its solid, safer-to-handle surrogate, triphosgene (BTC), are highly effective dehydrating agents.[4] However, due to the extreme toxicity of phosgene, triphosgene is the preferred laboratory reagent.[4]

Causality: Triphosgene, in the presence of a base, generates phosgene in situ. The formamide oxygen attacks the electrophilic carbonyl carbon of phosgene, leading to a Vilsmeier-type intermediate which readily eliminates to form the isocyanide. This method is highly efficient but requires strict safety protocols due to the potential release of phosgene gas.[5]

Experimental Protocol (Conceptual - Extreme Caution Required):

-

In a well-ventilated fume hood, dissolve N-(2-fluorophenethyl)formamide (1.0 eq) and a non-nucleophilic base (e.g., pyridine or DIPEA, 2.5 eq) in anhydrous DCM.

-

Cool the solution to 0°C.

-

In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

-

Add the triphosgene solution dropwise to the formamide solution. A slight exotherm may be observed.

-

Stir the reaction at 0°C for 1-3 hours.

-

Workup involves careful quenching of any unreacted phosgene derivatives, typically with a basic aqueous solution, followed by extraction, drying, and purification.

Route 2: The Hofmann Carbylamine Reaction

Also known as the Hoffmann Isocyanide Synthesis, this classic reaction converts a primary amine directly into an isocyanide.[6][7] It involves the reaction of the amine with chloroform (CHCl₃) and a strong base, such as potassium hydroxide (KOH).[8]

Mechanism: The key to this reaction is the in situ generation of dichlorocarbene (:CCl₂) via the α-elimination of hydrogen chloride from chloroform by the strong base.[7][9] The nucleophilic nitrogen of the primary amine then attacks the electrophilic dichlorocarbene. Two successive base-mediated dehydrochlorination steps follow, ultimately forming the isocyanide.[6]

Caption: Mechanism of the Hofmann Carbylamine Reaction.

Modern Improvements: The classic procedure often suffers from low yields and heterogeneous reaction conditions. The use of a phase-transfer catalyst (PTC), such as benzyltriethylammonium chloride, dramatically improves the reaction by facilitating the transport of the hydroxide ion from the aqueous phase to the organic phase where the reaction occurs.[6][10]

Experimental Protocol (Adapted from Gokel et al.[10]):

-

Set up a flask with vigorous mechanical stirring. Add a 50% aqueous solution of sodium hydroxide (NaOH).

-

Add a solution of 2-fluorophenethylamine (1.0 eq), chloroform (1.5 eq), and a catalytic amount of benzyltriethylammonium chloride (0.01 eq) in dichloromethane (DCM).

-

The reaction is often exothermic and may begin to reflux. Stir vigorously for 2-4 hours.

-

After the reaction subsides, add water to dissolve the salts and separate the organic layer.

-

Wash the organic layer with water, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

The solvent is carefully removed by distillation (isocyanides are volatile). The crude product is then purified, typically by vacuum distillation. Note: Isocyanides possess a notoriously foul and penetrating odor. All manipulations must be conducted in a high-performance fume hood.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route is a critical decision based on multiple factors. The following table provides a comparative summary to aid in this process.

| Feature | Route 1: Formamide Dehydration (PPh₃/I₂) | Route 2: Hofmann Carbylamine (PTC) |

| Starting Material | N-(2-fluorophenethyl)formamide | 2-Fluorophenethylamine |

| Key Reagents | Triphenylphosphine, Iodine, Triethylamine | Chloroform, NaOH/KOH, Phase-Transfer Catalyst |

| Typical Yields | High (often >80%)[3] | Moderate to Good (40-70%)[10] |

| Reaction Conditions | Mild (0°C to room temperature) | Exothermic, requires vigorous stirring |

| Advantages | - High yields and purity- Mild conditions- Avoids highly toxic reagents | - One-pot from the primary amine- Inexpensive bulk reagents |

| Disadvantages | - Two-step process (formylation needed)- Stoichiometric phosphine oxide byproduct | - Foul odor is intense- Dichlorocarbene is indiscriminate- Lower yields, more byproducts |

| Safety Concerns | Standard handling of organic reagents | - Extreme Odor - Use of caustic base- Chloroform is a suspected carcinogen |

Conclusion

The synthesis of this compound can be reliably achieved through two primary, well-established methodologies. The dehydration of N-(2-fluorophenethyl)formamide, particularly using modern reagents like the triphenylphosphine/iodine system, generally offers the highest yields and purity under mild conditions, making it an excellent choice for laboratory-scale synthesis where quality is paramount.[1][3] The Hofmann Carbylamine reaction, especially when enhanced with phase-transfer catalysis, provides a more direct, one-pot conversion from the corresponding primary amine.[6][10] While potentially more cost-effective for large-scale production due to inexpensive reagents, it requires more rigorous control of reaction conditions and stringent mitigation of the powerful isocyanide odor. The ultimate choice of method will depend on the specific requirements of the research or development program, balancing factors of yield, purity, scale, cost, and safety.

References

-

Carbylamine reaction - Wikipedia. (Accessed January 21, 2026). [Link]

-

Carbylamine Reaction - The Chemical Science. (Accessed January 21, 2026). [Link]

-

Phenyl isocyanide is formed when chloroform is treated class 12 chemistry CBSE - Vedantu. (Accessed January 21, 2026). [Link]

-

Amines - NCERT. (Accessed January 21, 2026). [Link]

-

Gokel, G. W.; Widera, R. P.; Weber, W. P. Phase-transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide. Organic Syntheses1976 , 55, 96. (Accessed January 21, 2026). [Link]

-

Chen, J.; et al. One-Pot Tandem Synthesis of Nitriles and Amides from Biomass Platform Compounds. Molecules2022 , 27(15), 4985. (Accessed January 21, 2026). [Link]

-

Wang, X.; Wang, Q.-G.; Luo, Q.-L. Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synlett2014 , 25(15), 2135-2138. (Accessed January 21, 2026). [Link]

-

Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine - Organic Chemistry Portal. (Accessed January 21, 2026). [Link]

-

Zhu, J.; et al. Synthesis of Vinyl Isocyanides and Development of a Convertible Isonitrile. Angewandte Chemie International Edition2003 , 42(43), 5353-5356. (Accessed January 21, 2026). [Link]

-

Wang, X.; Wang, Q.; Luo, Q.-L. Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis2015 , 47(01), 49-54. (Accessed January 21, 2026). [Link]

-

Idealized dehydration of a formamide yields its respective isocyanide... - ResearchGate. (Accessed January 21, 2026). [Link]

-

Dömling, A.; et al. Isocyanide 2.0. Green Chemistry2020 , 22(20), 6772-6784. (Accessed January 21, 2026). [Link]

-

Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. (Accessed January 21, 2026). [Link]

-

Formamide - Wikipedia. (Accessed January 21, 2026). [Link]

-

Ugi, I. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Journal of the Brazilian Chemical Society2001 , 12(5), 585-593. (Accessed January 21, 2026). [Link]

-

Formamide | HCONH2 | CID 713 - PubChem. (Accessed January 21, 2026). [Link]

-

Isocyanide Chemistry Enabled by Continuous Flow Technology - ChemRxiv. (Accessed January 21, 2026). [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine [organic-chemistry.org]

- 4. Catalysis Research | One-Pot Tandem Synthesis of Nitriles and Amides from Biomass Platform Compounds [lidsen.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Carbylamine reaction - Wikipedia [en.wikipedia.org]

- 7. The Chemical Science - Carbylamine Reaction [thechemicalscience.com]

- 8. ncert.nic.in [ncert.nic.in]

- 9. Phenyl isocyanide is formed when chloroform is treated class 12 chemistry CBSE [vedantu.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Safety and Handling of 2-Fluorophenethylisocyanide

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap with Scientific Prudence

Section 1: Hazard Identification and Risk Assessment

Isocyanides as a class are known for their high reactivity and potential for toxicity. The introduction of a fluorine atom into the aromatic ring can further modify the molecule's reactivity and toxicological profile.

Anticipated Hazards of 2-Fluorophenethylisocyanide

Based on the chemistry of the isocyanide functional group and the properties of related compounds, the following hazards should be anticipated:

-

High Acute Toxicity: Isocyanides can be toxic via inhalation, ingestion, and dermal absorption.[1][2] The isocyanide group can mimic carbon monoxide in its binding to metallic centers in biological systems.[2]

-

Respiratory Sensitization: Isocyanates are potent respiratory sensitizers, and while the data for isocyanides is less extensive, the potential for sensitization should not be dismissed.[3][4]

-

Skin and Eye Irritation/Corrosion: Similar to its precursor, 2-fluorophenethylamine, and the related 2-fluorophenyl isocyanate, this compound is expected to be a skin and eye irritant, and potentially corrosive.[1][5][6]

-

Flammability: While not definitively known, many organic isocyanides are flammable liquids.[7]

-

Reactivity: Isocyanides are reactive compounds that can undergo polymerization and may react vigorously with acids, strong bases, and oxidizing agents.[4] The presence of the fluorine atom may influence its reactivity profile.

Physicochemical and Toxicological Data of Related Compounds

To inform our risk assessment, the following data for analogous compounds is presented.

| Compound | Molecular Formula | Key Hazards | Available Toxicological Data |

| 2-Fluorophenyl isocyanate | C₇H₄FNO | Flammable liquid and vapor, Harmful if swallowed, Causes severe skin burns and eye damage, May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] | No specific LD50/LC50 data readily available in the search results. |

| 2-Fluorophenethylamine | C₈H₁₀FN | Causes severe skin burns and eye damage.[1][6] | No specific LD50/LC50 data readily available in the search results. |

| Phenethyl isocyanate | C₉H₉NO | Toxic if swallowed, in contact with skin, or if inhaled.[8] | No specific LD50/LC50 data readily available in the search results. |

| Phenyl isocyanide | C₇H₅N | Toxic, Flammable.[7] | No specific LD50/LC50 data readily available in the search results. |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls

-

Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[9]

-

Glove Box: For procedures with a higher risk of aerosol generation or when working with larger quantities, a glove box under an inert atmosphere is recommended.[9]

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles and a face shield are required.[9]

-

Hand Protection: Double-gloving with compatible chemical-resistant gloves is essential. A recommended combination is a nitrile inner glove and a butyl rubber or Viton™ outer glove.[9] Always consult the glove manufacturer's compatibility chart.

-

Body Protection: A flame-resistant lab coat and a chemical-resistant apron are required. For larger scale work, a full chemical suit may be necessary.[9]

-

Respiratory Protection: If there is any risk of exposure outside of a fume hood, a full-face respirator with an organic vapor/acid gas cartridge is required.[8] For emergency situations, a self-contained breathing apparatus (SCBA) is necessary.

Sources

- 1. georganics.sk [georganics.sk]

- 2. 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. georganics.sk [georganics.sk]

- 8. aksci.com [aksci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

quantum chemical calculations on 2-fluorophenethylisocyanide

An In-Depth Technical Guide to the Quantum Chemical Analysis of 2-Fluorophenethylisocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. The isocyanide functional group, a versatile building block in organic synthesis, possesses unique electronic characteristics that make it a valuable component in drug design. This guide provides a comprehensive technical overview of the quantum chemical calculations that can be employed to elucidate the structural, electronic, and spectroscopic properties of this compound. By leveraging Density Functional Theory (DFT) and ab initio methods, researchers can gain profound insights into this molecule's behavior, guiding further experimental work and application in drug development.

Introduction: The Significance of this compound

The strategic combination of a fluorine atom on the aromatic ring and a terminal isocyanide group in this compound presents a molecule of considerable interest for medicinal chemistry and materials science. Fluorine's high electronegativity can significantly alter the electronic landscape of the molecule, influencing its reactivity, metabolic stability, and binding interactions.[1][2] The isocyanide group is a unique functional group, acting as both a nucleophile and an electrophile at its terminal carbon, a feature that has been exploited in a variety of multicomponent reactions for the rapid synthesis of compound libraries.[3][4]

Quantum chemical calculations offer a powerful, non-empirical approach to understanding the intrinsic properties of molecules like this compound. These computational methods allow for the prediction of a wide range of molecular attributes, from geometric parameters to electronic and spectroscopic signatures, providing a detailed atomistic-level understanding that can be challenging to obtain through experimental means alone.[5][6] This guide will detail the theoretical and practical aspects of performing such calculations, providing a robust framework for the computational investigation of this and related compounds.

Core Computational Methodologies

The selection of an appropriate computational method and basis set is paramount for obtaining accurate and reliable results. For a molecule like this compound, a balance between computational cost and accuracy is often desired.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable scaling and accuracy.[7]

-

Hybrid Functionals: Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and provide a good balance for geometry optimizations and electronic property calculations.[5][8] For more accurate predictions of reaction barriers or non-covalent interactions, dispersion-corrected functionals such as ωB97X-D are recommended.[9]

-

Basis Sets: Pople-style basis sets such as 6-311+G(d,p) are a suitable starting point, offering a good description of polarization and diffuse functions, which are important for molecules containing electronegative atoms like fluorine and nitrogen.[8] For higher accuracy, correlation-consistent basis sets like cc-pVDZ or aug-cc-pVTZ can be employed.[1][10]

Ab Initio Methods

While more computationally demanding, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data, particularly for thermochemistry and reaction energies.[7]

Solvation Models

To simulate the behavior of this compound in a biological or solution-phase environment, continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed.[6][10]

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocols outline a comprehensive computational study of this compound.

Geometry Optimization and Vibrational Frequency Analysis

Objective: To determine the most stable three-dimensional structure of the molecule and confirm it corresponds to a true energy minimum.

Protocol:

-

Initial Structure Generation: Build the 3D structure of this compound using a molecular editor.

-

Optimization: Perform a geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This will find the lowest energy conformation of the molecule.

-

Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.[1][8]

Diagram: Computational Workflow for Structural and Electronic Analysis

Caption: A generalized workflow for the quantum chemical analysis of this compound.

Electronic Structure and Reactivity Analysis

Objective: To understand the electronic distribution, reactivity, and potential interaction sites of the molecule.

Protocol:

-

Molecular Orbital (MO) Analysis: From the optimized geometry, analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals provides an indication of the molecule's chemical reactivity and stability.[5]

-

Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the electron-rich and electron-deficient regions of the molecule. This is crucial for predicting non-covalent interactions and sites of potential electrophilic or nucleophilic attack.[10]

-

Calculation of Global Reactivity Descriptors: Utilize the HOMO and LUMO energies to calculate key reactivity indices.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |